![molecular formula C29H24N4O4 B2756954 (Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534584-29-7](/img/structure/B2756954.png)

(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

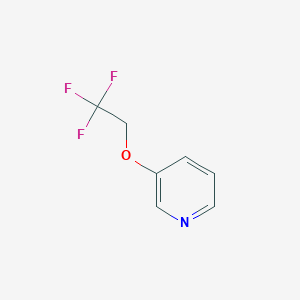

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-member ring . The presence of the ethyl, benzoylimino, phenethyl, and carboxylate groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and the aromatic pyrimidine ring .Chemical Reactions Analysis

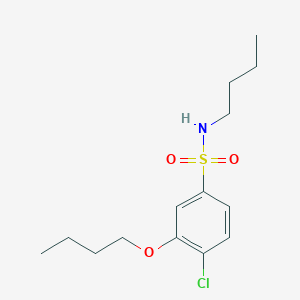

This compound, like other pyrimidines, would likely undergo reactions typical of aromatic heterocycles. These could include electrophilic substitution, nucleophilic substitution, and various addition reactions . The presence of the ethyl, benzoylimino, phenethyl, and carboxylate groups would also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the aromatic pyrimidine ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

The compound you’re referring to, known by its systematic names “(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” and “ethyl (6Z)-6-(benzoylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate”, has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:

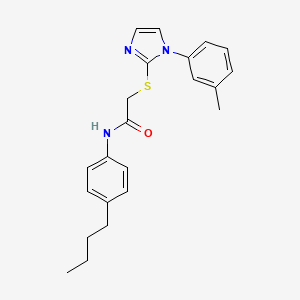

Cancer Therapeutics

Compounds with the pyrido[2,3-d]pyrimidine structure have shown potent cytotoxicity against cancer cells. Specifically, they have been used as PIM-1 kinase inhibitors , which are important in the treatment of cancers such as breast cancer . These compounds can induce apoptosis in cancer cells, leading to cell death, and have been shown to arrest the cell cycle, which is crucial in preventing the proliferation of cancer cells .

Antimicrobial Agents

The pyrido[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. They have been found to be effective against a range of bacterial and fungal pathogens, making them valuable in the development of new antimicrobial drugs .

Alzheimer’s Disease Management

Some derivatives of pyrido[2,3-d]pyrimidine have been identified as potential treatments for Alzheimer’s disease. They can bind to specific molecular targets in the brain, which may help in managing the symptoms or progression of Alzheimer’s .

Anti-Inflammatory Drugs

These compounds also possess anti-inflammatory properties. They can be used to develop medications that reduce inflammation in various conditions, potentially including autoimmune diseases .

Cardiovascular Disease Treatment

Pyrido[2,3-d]pyrimidine derivatives have been implicated in the management of cardiovascular disorders. They may help in treating conditions like hypertension and angina by affecting the biological pathways involved in these diseases .

Chemical Synthesis and Green Chemistry

The synthesis of pyrido[2,3-d]pyrimidine derivatives aligns with the principles of green chemistry. Efficient, simple, and fast procedures have been developed for their synthesis, which minimizes the use of toxic solvents and reduces the environmental impact .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study and development of pyrimidine derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as pharmaceutical agents or as precursors in the synthesis of pharmaceuticals . Future research could explore new synthesis methods, potential applications, and the biological activity of this compound .

Eigenschaften

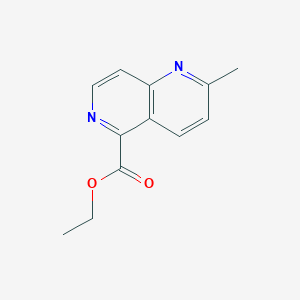

IUPAC Name |

ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O4/c1-2-37-29(36)23-19-22-25(30-24-15-9-10-17-32(24)28(22)35)33(18-16-20-11-5-3-6-12-20)26(23)31-27(34)21-13-7-4-8-14-21/h3-15,17,19H,2,16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMOYOGNONVXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)

![3-cyclopropyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2756875.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2756876.png)

![ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2756877.png)

![N-(2-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756883.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2756885.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)

![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)